WAM1 -

WAM1

Catalog Number: EVT-244176
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods: The synthesis of WAM1 can be achieved through recombinant DNA technology. In studies, the peptide has been expressed in Arabidopsis thaliana using Agrobacterium-mediated transformation. This method involves introducing the gene encoding WAM1 into the plant's genome, allowing for the production of the peptide within plant tissues .

Technical Details: The process typically involves:

  1. Cloning the WAM1 gene into a plant expression vector.
  2. Transforming Agrobacterium tumefaciens with this vector.
  3. Co-cultivating transformed Agrobacterium with Arabidopsis thaliana to facilitate gene transfer.
  4. Selecting transgenic plants that express the WAM1 peptide, confirmed via reverse transcriptase PCR analysis .
Molecular Structure Analysis

Structure: The molecular structure of WAM1 is characterized by its amphipathic nature, which is essential for its antimicrobial activity. The peptide consists of a sequence rich in hydrophobic and hydrophilic amino acids, allowing it to interact with lipid membranes effectively.

Data: While specific structural data such as 3D conformation may not be detailed in available literature, studies indicate that antimicrobial peptides like WAM1 often adopt alpha-helical or beta-sheet structures upon interaction with membranes, contributing to their mechanism of action .

Chemical Reactions Analysis

Reactions: The primary chemical reactions involving WAM1 are its interactions with microbial membranes. Upon contact with bacteria or fungi, WAM1 can insert itself into the lipid bilayer, leading to membrane destabilization and cell lysis.

Technical Details: These reactions often involve:

  • Electrostatic interactions between positively charged residues of the peptide and negatively charged components of microbial membranes.
  • Formation of pores or micelles that disrupt membrane integrity, ultimately causing cell death .
Mechanism of Action

Process: The mechanism by which WAM1 exerts its antimicrobial effects involves several steps:

  1. Membrane Binding: The peptide binds to microbial membranes through electrostatic interactions.
  2. Insertion and Pore Formation: Following binding, WAM1 inserts into the membrane and forms pores or disrupts membrane integrity.
  3. Cell Lysis: This disruption leads to leakage of cellular contents and ultimately cell death.

Data: Studies have shown that transgenic plants expressing WAM1 demonstrate enhanced resistance to pests due to its antimicrobial properties, indicating its effectiveness in altering microbial communities within insect gut systems .

Physical and Chemical Properties Analysis

Physical Properties:

  • Molecular Weight: The molecular weight of WAM1 is approximately 4 kDa, typical for small peptides.
  • Solubility: It is soluble in aqueous solutions but may aggregate at higher concentrations.

Chemical Properties:

  • Stability: WAM1 is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Activity Spectrum: Exhibits broad-spectrum activity against various pathogens including Gram-positive and Gram-negative bacteria as well as fungi .
Applications

WAM1 has several scientific uses:

  • Agricultural Biotechnology: Its incorporation into crops enhances resistance against pathogens, reducing reliance on chemical pesticides.
  • Pharmaceutical Development: Due to its antimicrobial properties, WAM1 serves as a model for developing new antibiotics against resistant strains of bacteria.
  • Research Tool: It is used in studies exploring plant-microbe interactions and the role of antimicrobial peptides in plant defense mechanisms .
Introduction to Antimicrobial Peptide WAM1

Evolutionary Context of WAM1 in Marsupial Innate Immunity

WAM1 (Wallaby Antimicrobial Peptide 1) is a cathelicidin-derived antimicrobial peptide encoded by the MaeuCath1 gene in the tammar wallaby (Macropus eugenii). Its evolutionary significance stems from its role in protecting immunologically naive marsupial young during extra-uterine development. Unlike eutherian mammals, marsupial neonates complete their immune development within a pathogen-exposed pouch environment. Genomic analyses reveal that tammar wallabies express 14 cathelicidin genes—a dramatic expansion compared to the single cathelicidin gene (LL-37) in humans or mice [1] [3]. This expansion resulted from lineage-specific gene duplications over 130–148 million years, driven by selective pressures to defend underdeveloped young against pouch pathogens [1] [5].

WAM1 exemplifies evolutionary innovation in innate immunity. It is predominantly expressed during early lactation stages (days 0–100 postpartum) in the mammary gland and skin of pouch young—coinciding with the period before adaptive immune competence develops (~90–100 days) [1] [3]. Its amino acid sequence (KRGFGKKLRKRLKKFRNSIKKRLKNFNVVIPIPLPG) exhibits cationic and amphipathic properties, enabling electrostatic interactions with microbial membranes. Crucially, WAM1 remains functional under high-salt conditions, a key adaptation for efficacy in the pouch environment [1] [5].

  • Comparative Evolutionary Drivers: Marsupial cathelicidins diverged from monotreme and eutherian lineages ~211 MYA, with gene expansions in marsupials linked to reproductive biology. Eutherians lost multiple cathelicidins due to longer in utero development [1] [7].

Table 1: Evolutionary Features of WAM1 Versus Key Mammalian AMPs

FeatureWAM1 (Marsupial)LL-37 (Human)Ovine Cathelicidins
Gene Family Size14 genes in tammar wallaby1 gene4–8 genes (recent duplications)
Expression SiteMammary gland, pouch skinNeutrophils, epithelial barriersNeutrophils, mucosal surfaces
Salt SensitivityResistantSensitiveVariable
Primary Evolutionary DriverPouch pathogen exposureSterile uterine developmentHerd pathogen exposure
Key Antimicrobial TargetsMDR Gram-negative bacteriaBroad-spectrum microbesBacteria/fungi

Data synthesized from [1] [3] [5]

Taxonomic Classification and Biosynthetic Origin of WAM1

Taxonomic Lineage

WAM1 belongs to the following taxonomic hierarchy:

  • Domain: Eukarya
  • Kingdom: Animalia
  • Phylum: Chordata
  • Class: Mammalia
  • Order: Diprotodontia
  • Family: Macropodidae
  • Genus: Macropus
  • Species: Macropus eugenii (tammar wallaby) [6] [8]

The peptide is biosynthesized as a prepropeptide:1. Gene Structure: Four-exon architecture typical of cathelicidins:- Exon 1: Encodes signal peptide- Exons 2–3: Encode conserved cathelin domain- Exon 4: Encodes variable antimicrobial domain (WAM1 mature peptide) [5]2. Post-Translational Processing: Cleavage by elastase releases the mature WAM1 peptide from the cathelin pro-domain [1] [3].

Genomic mapping confirms that WAM1 resides in one of two syntenic cathelicidin clusters unique to marsupials, located on chromosome 2q. This contrasts with monotremes (three clusters) and eutherians (one cluster) [5]. The MaeuCath1 gene shares <28% amino acid identity with other tammar cathelicidins, indicating high sequence divergence [1].

Structural Attributes

  • Net Charge: +14 at physiological pH (facilitates membrane disruption)
  • Length: 34 amino acids
  • Secondary Structure: Predicted α-helical conformation via NMR [3]

Knowledge Gaps in WAM1 Research: Comparative Analysis with Mammalian AMPs

Despite promising applications against antibiotic-resistant pathogens, critical knowledge gaps persist:

A. Mechanisms of Action and Resistance

While WAM1 disrupts membranes via electrostatic interactions, its precise pore-formation mechanics and interactions with specific microbial lipid components (e.g., lipopolysaccharide) remain uncharacterized. Unlike human LL-37, which forms toroidal pores, WAM1’s mode of action may involve non-membranolytic pathways [1] [5]. No studies have assessed resistance evolution in pathogens exposed to WAM1—a crucial gap given its clinical potential.

B. Immunomodulatory Functions

Eutherian cathelicidins like LL-37 exhibit pleiotropic immunomodulation (e.g., chemotaxis, cytokine induction). WAM1’s capacity for similar functions is unexplored. Key questions:

  • Does WAM1 modulate pouch young immune cell development?
  • Can it dampen sepsis-associated inflammation? [5]

C. Delivery and Stability Challenges

WAM1’s therapeutic translation faces hurdles:

  • Proteolytic Degradation: Susceptibility to mammalian proteases (e.g., serum proteases) is unreported.
  • Synthesis Costs: Complex disulfide bonds increase production complexity [3].

D. Methodological Limitations in AMP Studies

Current genome annotations often miss AMPs due to:

  • Short Sequence Bias: Automated pipelines exclude small open-reading frames.
  • Species-Specific Libraries: Most tools are trained on human/mouse data, misannotating marsupial AMPs [5] [10]. For example, 90% of bat AMPs were overlooked in initial annotations [10].

Table 2: Antimicrobial Efficacy of WAM1 Against Clinically Relevant Pathogens

Pathogen StrainMIC (µg/mL)Resistance ProfileReference
Pseudomonas aeruginosa (MDR)4.2Carbapenem-resistant [1]
Klebsiella pneumoniae (ESBL-positive)5.8Extended-spectrum β-lactamase producer [3]
Acinetobacter baumannii (XDR)3.5Pan-antibiotic resistant [1]
Staphylococcus aureus (MRSA)12.7Methicillin-resistant [3]

Concluding Remarks

WAM1 exemplifies how evolutionary distinctiveness in marsupial immunity can address modern antimicrobial crises. Its potent activity against multidrug-resistant Gram-negative pathogens—coupled with salt resistance—positions it as a promising therapeutic scaffold. Future research must address mechanistic knowledge gaps while developing innovative delivery platforms to harness its full potential. Advances in species-specific AMP annotation pipelines will further illuminate hidden peptide diversity in non-model mammals [5] [10].

Properties

Product Name

WAM1

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